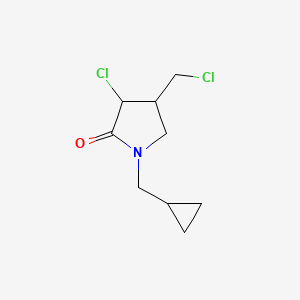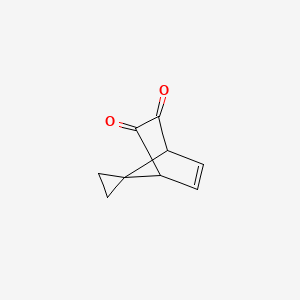
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentylmagnesium bromide with 5,5-dimethyl-2-oxolanone under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxolane ring remains intact while substituents are introduced at specific positions.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one include:
5,5-Dimethyl-4-phenyl-oxolan-2-one: This compound has a phenyl group instead of a 3-methylpentyl group, leading to different reactivity and applications.
5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
61099-38-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
5,5-dimethyl-4-(3-methylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-5-9(2)6-7-10-8-11(13)14-12(10,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
FDEBWICPDUPWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1CC(=O)OC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)



![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)

![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
